molecular formula C21H25FN4O3S B2434923 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-3-carboxylate CAS No. 887218-91-9

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-3-carboxylate

Cat. No. B2434923
CAS RN: 887218-91-9
M. Wt: 432.51
InChI Key: NLKZKYUGBOKYPW-UHFFFAOYSA-N
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Description

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C21H25FN4O3S and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antagonistic Activity on 5-HT2 Receptors

Research has shown the synthesis and testing of compounds, including those related to the structure of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-3-carboxylate, for their antagonist activity on 5-HT2 receptors. Such studies explore the potential for these compounds to modulate serotonin receptors, which are critical for various neurological functions. The compounds synthesized have shown significant 5-HT2 antagonist activity, indicating potential applications in treating neurological disorders (Watanabe et al., 1992).

Antimicrobial Applications

Another area of application for these compounds is in antimicrobial research. Studies have been conducted to synthesize and evaluate the antimicrobial properties of novel derivatives, including thiazolo and triazolo pyridines, which are structurally related to Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-3-carboxylate. These compounds have shown significant activity against various bacteria and fungi, highlighting their potential as leads for developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Biological Activity Investigations

The compound and its derivatives have been a subject of research focusing on their biological activities, including antimicrobial, antilipase, and antiurease effects. Microwave-assisted synthesis methods have been employed to create hybrid molecules containing this compound as a core structure, which were then tested for their biological activities. The results indicated that some derivatives possess good to moderate antimicrobial activity, alongside specific activities against enzymes like lipase and urease, suggesting their potential for therapeutic applications (Başoğlu et al., 2013).

Structural and Mechanistic Studies

In addition to the applications mentioned above, there have been studies focused on the structural characterization and mechanistic analysis of derivatives related to Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-3-carboxylate. These studies aim to understand the molecular basis of the compound's activity, its interactions with biological targets, and the influence of its structural components on its overall function. Such insights are crucial for the rational design of new compounds with enhanced efficacy and specificity (Mohamed, 2021).

properties

IUPAC Name

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(2-fluorophenyl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(14-9-5-6-10-15(14)22)25-11-7-8-13(12-25)20(28)29-4-2/h5-6,9-10,13,17,27H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKZKYUGBOKYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCCC(C4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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